Sodium Salt vs. Free Acid: Aqueous Solubility Advantage for Formulation and Reaction Compatibility
The target compound is supplied as a pre-formed sodium carboxylate salt (MW 218.18 g/mol, C₉H₁₁N₂NaO₃), whereas the closest commercially available analog is the free acid 1-[(3-methyloxetan-3-yl)methyl]-1H-pyrazole-3-carboxylic acid (MW 196.20 g/mol, C₉H₁₂N₂O₃) [1]. The free acid exhibits a computed XLogP3-AA of 0.3 and a topological polar surface area (TPSA) of 64.4 Ų, indicating moderate polarity [1]. Conversion of the carboxylic acid to its sodium salt eliminates the hydrogen-bond donor at the carboxyl OH, replacing it with a fully ionized carboxylate, which class-level pharmaceutical salt-screening principles predict will yield substantially higher aqueous solubility (typically ≥10- to 100-fold for carboxylic acid → sodium carboxylate pairs with low-MW scaffolds) [2]. Quantitative experimental aqueous solubility data for this specific compound pair have not been reported in the public domain; the stated solubility advantage is therefore a class-level inference grounded in well-established salt-form physicochemical principles [2].
| Evidence Dimension | Aqueous solubility (predicted rank order) |
|---|---|
| Target Compound Data | Sodium salt; ionized carboxylate (–COO⁻ Na⁺); no carboxyl H-bond donor |
| Comparator Or Baseline | Free acid (CAS 2763760-34-3); XLogP3-AA 0.3; TPSA 64.4 Ų; 1 H-bond donor |
| Quantified Difference | Not experimentally quantified for this pair; class-level expectation: ≥10-fold higher aqueous solubility for sodium salt [2] |
| Conditions | Computed properties from PubChem (free acid); salt-form solubility extrapolation from pharmaceutical carboxylic acid literature |
Why This Matters
For medicinal chemistry workflows requiring aqueous reaction conditions (e.g., amide couplings in water/organic mixtures, bioconjugation), the pre-formed sodium salt bypasses the need for in-situ deprotonation and may provide superior dissolution kinetics and handling properties compared to the free acid.
- [1] PubChem. Compound Summary: 1-[(3-methyloxetan-3-yl)methyl]-1H-pyrazole-3-carboxylic acid. CID 165983394. XLogP3-AA 0.3, TPSA 64.4 Ų. View Source
- [2] Serajuddin, A. T. M. Salt Formation to Improve Drug Solubility. Adv. Drug Deliv. Rev. 2007, 59 (7), 603–616. DOI: 10.1016/j.addr.2007.05.010. Reviews general principles of carboxylic acid sodium salt solubility enhancement. View Source
